N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a brominated methoxyphenyl group, a thiadiazole ring, and a sulfanylacetohydrazide moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Brominated Methoxyphenyl Group: This step involves the bromination of a methoxyphenyl precursor, followed by its condensation with the thiadiazole derivative.
Formation of the Acetohydrazide Moiety: The final step includes the reaction of the intermediate with acetohydrazide under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The bromine atom in the methoxyphenyl group can be substituted by nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while substitution of the bromine atom can lead to a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
The compound’s potential therapeutic properties are of interest in medicinal chemistry. It has been investigated for its ability to inhibit specific enzymes or pathways involved in disease processes, making it a potential lead compound for drug discovery.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-thienyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
- N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
- N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
Uniqueness
What sets N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both brominated and methoxy groups, along with the thiadiazole and sulfanylacetohydrazide moieties, provides a versatile platform for further chemical modifications and applications.
This detailed overview highlights the multifaceted nature of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide, showcasing its potential in various scientific and industrial fields
Properties
Molecular Formula |
C20H19BrN4O2S3 |
---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H19BrN4O2S3/c1-13-3-5-14(6-4-13)11-28-19-24-25-20(30-19)29-12-18(26)23-22-10-15-9-16(21)7-8-17(15)27-2/h3-10H,11-12H2,1-2H3,(H,23,26)/b22-10+ |
InChI Key |
IPVDJANAWZEJSR-LSHDLFTRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)OC |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=C(C=CC(=C3)Br)OC |
Origin of Product |
United States |
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